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Compound of Interest

Compound Name: 2-Chloro-6,8-dimethylquinoline

Cat. No.: B599324

CAS Number: 139719-23-6

Section 1: Introduction and Overview

This technical guide provides a comprehensive overview of 2-Chloro-6,8-dimethylquinoline,
a substituted quinoline of significant interest to researchers in medicinal chemistry and drug
development. The quinoline scaffold is a cornerstone in the synthesis of a wide array of
biologically active compounds, and the specific substitution pattern of this molecule presents
unique opportunities for derivatization and exploration of its pharmacological potential.[1]

The presence of a reactive chlorine atom at the 2-position makes it an excellent electrophilic
partner for nucleophilic substitution reactions, allowing for the introduction of diverse functional
groups. The dimethyl substitution at positions 6 and 8 influences the molecule's lipophilicity and
steric profile, which can have profound effects on its biological activity and pharmacokinetic
properties.

This document serves as a technical resource, consolidating available information and
providing expert insights into the synthesis, characterization, and potential applications of 2-
Chloro-6,8-dimethylquinoline.

Section 2: Physicochemical and Spectroscopic
Characterization
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A thorough understanding of the physicochemical and spectroscopic properties of a compound
is fundamental for its application in research and development. While some experimental data

for 2-Chloro-6,8-dimethylquinoline is not readily available in published literature, we can infer
and predict certain characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Chloro-6,8-dimethylquinoline

Property Value Source
CAS Number 139719-23-6 [1][21[3]
Molecular Formula C11H10CIN [1]
Molecular Weight 191.66 g/mol [1]
Appearance Pre.:dicted: White to off-white inferred
solid
Melting Point Not available in literature
Boiling Point Not available in literature

Expected to be soluble in
- organic solvents like
Solubility ) Inferred
dichloromethane, chloroform,

and methanol.

Spectroscopic Profile (Predicted)

Disclaimer:The following spectroscopic data are predicted based on the chemical structure of
2-Chloro-6,8-dimethylquinoline and data from structurally related compounds. Experimental
verification is required for confirmation.

1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons
on the quinoline core will likely appear in the range of & 7.0-8.5 ppm, with their splitting patterns
dictated by their coupling with adjacent protons. The two methyl groups at positions 6 and 8
would likely appear as singlets in the upfield region, around 6 2.3-2.7 ppm.
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13C NMR (Carbon Nuclear Magnetic Resonance): The 3C NMR spectrum will provide
information on the carbon framework of the molecule. The aromatic carbons are expected to
resonate in the & 120-150 ppm region. The carbon bearing the chlorine atom (C2) would likely
be found in the more downfield region of the aromatic signals. The carbons of the two methyl
groups are expected to appear in the upfield region, typically between & 15-25 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic
absorption bands corresponding to the functional groups present in the molecule. Key
expected peaks include:

C-H stretching (aromatic): ~3050-3100 cm~1

C-H stretching (aliphatic, from methyl groups): ~2850-3000 cm~1

C=C and C=N stretching (quinoline ring): ~1500-1650 cm™1

C-Cl stretching: ~700-800 cm™1

MS (Mass Spectrometry): In a mass spectrum, the molecular ion peak (M+) for 2-Chloro-6,8-
dimethylquinoline would be expected at m/z 191. The presence of a chlorine atom should
also give rise to a characteristic M+2 peak at m/z 193, with an intensity of approximately one-
third of the M+ peak, corresponding to the natural isotopic abundance of 3>Cl and 3’Cl.

Section 3: Synthesis Methodology

The synthesis of 2-Chloro-6,8-dimethylquinoline can be approached through several
established methods for quinoline synthesis. A plausible and efficient route involves the
chlorination of the corresponding 6,8-dimethylquinolin-2(1H)-one precursor. This method is
widely used for the preparation of 2-chloroquinolines due to the commercial availability of the
necessary starting materials and the generally high yields of the chlorination step.

Proposed Synthetic Protocol
Step 1: Synthesis of 6,8-Dimethylquinolin-2(1H)-one

This precursor can be synthesized via the Conrad-Limpach reaction, which involves the
condensation of 3,5-dimethylaniline with an acetoacetic ester, followed by cyclization at high
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temperature.
Step 2: Chlorination of 6,8-Dimethylquinolin-2(1H)-one

The conversion of the quinolinone to the desired 2-chloroquinoline is typically achieved using a
chlorinating agent such as phosphorus oxychloride (POCIs) or thionyl chloride (SOCIz2).

Detailed Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, place 6,8-dimethylquinolin-2(1H)-one (1 equivalent).

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCIs) (3-5
equivalents) to the flask. The reaction is often performed neat or in a high-boiling inert
solvent.

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and
maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it
onto crushed ice with vigorous stirring. This will guench the excess POCls.

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as
sodium carbonate or ammonium hydroxide, until the pH is basic. The product will precipitate
out or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

Purification: The crude product can be purified by column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Chloro-
6,8-dimethylquinoline.

Causality Behind Experimental Choices:

e The use of excess POCIs ensures the complete conversion of the quinolinone to the
chloroquinoline.
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o Refluxing provides the necessary activation energy for the reaction to proceed at a
reasonable rate.

e The quenching on ice is a crucial safety step to manage the exothermic reaction of POCls
with water.

 Purification by column chromatography is essential to remove any unreacted starting
material and by-products.

Starting Materials

3,5-Dimethylaniline Conrad-Limpach Reaction Precursor Synthesis Final Product Synthesis
6,8-Dimethylquinolin-2(1H)-one Chlorination (POCI3 2-Chloro-6,8-dimethylquinoline
Acetoacetic ester

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Chloro-6,8-dimethylquinoline.

Section 4: Applications in Drug Discovery and
Research

The 2-chloroquinoline scaffold is a versatile building block in medicinal chemistry, with
numerous derivatives exhibiting a wide range of biological activities. The reactivity of the C2-
chloro group allows for its displacement by various nucleophiles, enabling the synthesis of
diverse libraries of compounds for biological screening.

Potential Therapeutic Areas:

» Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity
by targeting various signaling pathways involved in cell proliferation, survival, and
angiogenesis.
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Antimicrobial and Antifungal Agents: The quinoline ring system is found in several
antimicrobial and antifungal drugs. The lipophilic nature of the dimethyl-substituted quinoline
core may enhance its ability to penetrate microbial cell membranes.

Antiviral Activity: Recent studies have highlighted the potential of 2-chloroquinoline
derivatives as inhibitors of viral proteases, such as those from SARS-CoV-2.

Hypothetical Experimental Workflow: Screening for
Anticancer Activity

A primary screen for the anticancer potential of 2-Chloro-6,8-dimethylquinoline would involve

an in vitro cell viability assay, such as the MTT or MTS assay.

Step-by-Step Protocol:

Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, lung, colon cancer cell
lines) in appropriate media and conditions.

Compound Preparation: Prepare a stock solution of 2-Chloro-6,8-dimethylquinoline in a
suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test
concentrations.

Cell Treatment: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
Treat the cells with the various concentrations of the compound.

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

Viability Assay: Add the MTT or MTS reagent to each well and incubate according to the
manufacturer's protocol.

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate
reader. Calculate the percentage of cell viability for each concentration and determine the
ICso (half-maximal inhibitory concentration) value.
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Caption: Hypothetical targeting of the PISBK/AKT/mTOR pathway by a quinoline derivative.
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Section 5: Safety, Handling, and Storage

As a chlorinated heterocyclic compound, 2-Chloro-6,8-dimethylquinoline should be handled
with appropriate safety precautions in a well-ventilated laboratory fume hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

« Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case
of contact, flush the affected area with copious amounts of water.

o Storage: Store the compound in a tightly sealed container in a cool, dry place away from
incompatible materials such as strong oxidizing agents.

Section 6: Conclusion and Future Directions

2-Chloro-6,8-dimethylquinoline (CAS No: 139719-23-6) is a valuable synthetic intermediate
with significant potential for the development of novel therapeutic agents. Its reactive chloro
group and substituted quinoline core make it an attractive starting point for the synthesis of
diverse chemical libraries.

Future research should focus on the experimental validation of its physicochemical and
spectroscopic properties, as well as the comprehensive evaluation of its biological activities
across various disease models. The synthesis and screening of a focused library of derivatives
will be crucial in elucidating the structure-activity relationships and identifying lead compounds
for further development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-6,8-
dimethylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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